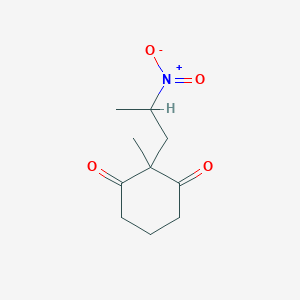
2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C10H15NO4. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals . It serves as a synthetic intermediate in various chemical reactions and is valued for its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione typically involves the reaction of 2-methylcyclohexane-1,3-dione with 2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile . The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclohexane-1,3-dione: A precursor in the synthesis of 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione.
2-Nitropropane: A reagent used in the synthesis of the compound.
Cyclohexane-1,3-dione derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its specific combination of a nitro group and a cyclohexane-1,3-dione core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57822-04-5 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-methyl-2-(2-nitropropyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15NO4/c1-7(11(14)15)6-10(2)8(12)4-3-5-9(10)13/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
VWIFIHAWYBDKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(C(=O)CCCC1=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


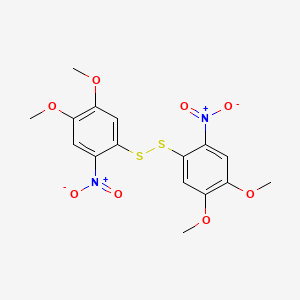

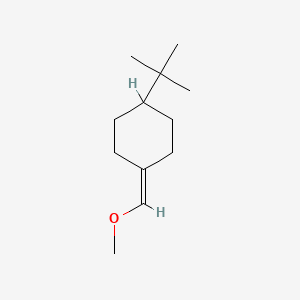
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)
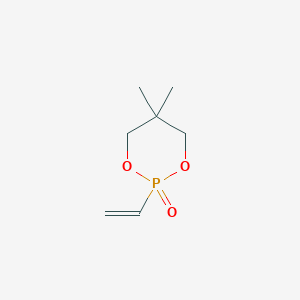
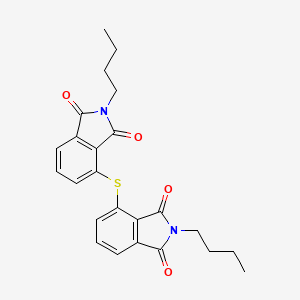
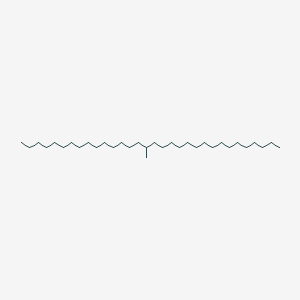

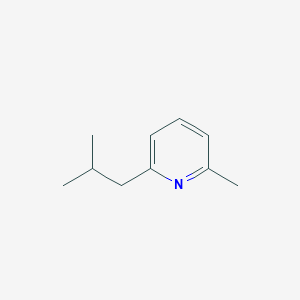
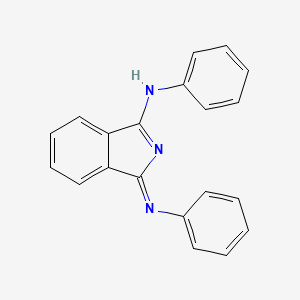
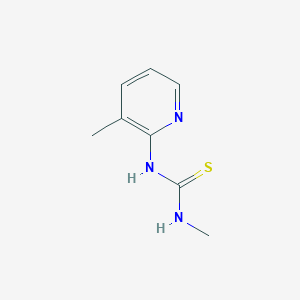
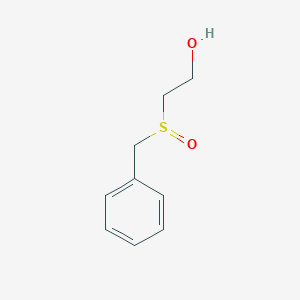
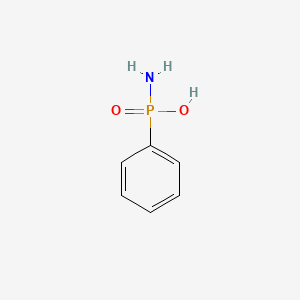
![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
